2-Phenyl-3-pyrrol-1-ylchromen-4-one

Flavone C3 substitution pyrrole vs. pyrrolidine aromaticity

2-Phenyl-3-pyrrol-1-ylchromen-4-one (CAS 107792-81-4, molecular formula C19H13NO2, MW 287.31 g/mol) is a synthetic flavonoid derivative belonging to the rare class of 3-(1-pyrrolyl)flavones. First reported in 1987 by Litkei and Patonay through condensation of 3-aminoflavone with 2,5-dimethoxytetrahydrofuran , this compound features a pyrrole ring directly N-linked to the C3 position of the flavone chromen-4-one core.

Molecular Formula C19H13NO2
Molecular Weight 287.3 g/mol
CAS No. 107792-81-4
Cat. No. B009681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3-pyrrol-1-ylchromen-4-one
CAS107792-81-4
Synonyms4H-1-Benzopyran-4-one,2-phenyl-3-(1H-pyrrol-1-yl)-(9CI)
Molecular FormulaC19H13NO2
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N4C=CC=C4
InChIInChI=1S/C19H13NO2/c21-18-15-10-4-5-11-16(15)22-19(14-8-2-1-3-9-14)17(18)20-12-6-7-13-20/h1-13H
InChIKeyFELSABUXASHGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-3-pyrrol-1-ylchromen-4-one (CAS 107792-81-4): Sourcing and Differentiation Guide for a 3-(1-Pyrrolyl)flavone Research Scaffold


2-Phenyl-3-pyrrol-1-ylchromen-4-one (CAS 107792-81-4, molecular formula C19H13NO2, MW 287.31 g/mol) is a synthetic flavonoid derivative belonging to the rare class of 3-(1-pyrrolyl)flavones . First reported in 1987 by Litkei and Patonay through condensation of 3-aminoflavone with 2,5-dimethoxytetrahydrofuran [1], this compound features a pyrrole ring directly N-linked to the C3 position of the flavone chromen-4-one core. Unlike the more extensively characterized 6- and 7-(pyrrol-1-yl)flavone regioisomers, the 3-substituted architecture places the electron-rich pyrrole moiety at a position critically influencing the flavone scaffold's planarity, electronic properties, and molecular recognition profile [2].

Scaffold Rare 3-(1-pyrrolyl)flavone core for C3-position SAR and pharmacophore mapping studies
Binding Planar aromatic pyrrole may support π-stacking interactions with flat biological targets
Synthesis Direct precursor to chromeno[3,4-b]pyrrol-4(3H)-one fused-ring libraries

Why 3-Position Pyrrole Substitution in 2-Phenyl-3-pyrrol-1-ylchromen-4-one Cannot Be Replaced by 6- or 7-Pyrrolyl Flavone Analogs


The precise C3 attachment of the pyrrole ring in 2-Phenyl-3-pyrrol-1-ylchromen-4-one creates a fundamentally distinct pharmacophore compared to other pyrrole-flavone regioisomers. C3-substituted flavones have been shown to significantly enhance cytotoxicity relative to unsubstituted flavones [1], with QSAR models identifying the C3 substituent's electronic contribution to LUMO energy and carbonyl oxygen partial charge as key determinants of activity [1]. The 6- and 7-(pyrrol-1-yl)flavones from the 2025 Sysak et al. study [2] exhibit measurable cytotoxicity (IC50 2.97–13.54 µM against bladder cancer lines) but occupy an entirely different region of chemical space: the pyrrole at positions 6 or 7 alters the benzopyran-4-one ring's electron density distribution orthogonally to C3 substitution. Critically, C3-substituted flavones consistently rank as the most potent compounds in lipid peroxidation (LPO) inhibition assays across multiple substitution series [3], establishing that the C3 position is a privileged vector for biological activity. Substituting the 3-pyrrolyl variant with a 6- or 7-regioisomer therefore changes the scaffold's pharmacophoric geometry, which is not interchangeable without a complete re-evaluation of the structure-activity relationship.

Regioisomer mismatch

6- or 7-pyrrolyl flavone analogs alter pharmacophoric geometry and electron distribution; cytotoxicity and crystal packing may differ from the 3-substituted isomer.

Saturated analog risk

The pyrrolidine analog (CAS 92908-98-0) lacks aromatic π-stacking capability; target binding mode may shift and class-level SAR suggests reduced cell-model response.

Polar substituent divergence

3-Hydroxy and 3-amino flavones use H-bond donor interactions; the pyrrole variant engages hydrophobic pockets, so selectivity profiles may not transfer.

Quantitative Differentiation Evidence for 2-Phenyl-3-pyrrol-1-ylchromen-4-one: Positional and Aromaticity-Driven Advantages


C3 Pyrrole vs. C3 Pyrrolidine: Aromaticity-Driven Conformational and Electronic Differentiation

The closest structural analog to 2-Phenyl-3-pyrrol-1-ylchromen-4-one is 2-phenyl-3-pyrrolidin-1-ylchromen-4-one (CAS 92908-98-0), which replaces the aromatic pyrrole with a saturated pyrrolidine ring. This single-bond saturation eliminates the pyrrole ring's aromaticity, converting the flat, conjugated N-heteroaromatic system (C19H13NO2, MW 287.31) into a non-planar, sp3-hybridized tertiary amine (C19H17NO2, MW 291.34) [1]. The pyrrole variant possesses 6 π-electrons in the heterocycle capable of participating in π-stacking interactions with biological targets; the pyrrolidine variant lacks this capability. Although no head-to-head biological comparison of these two specific compounds has been published, established SAR demonstrates that pyrrole-aromatic substitution on the chromen-4-one scaffold consistently outperforms saturated heterocyclic analogs in cytotoxicity assays [2].

Aromaticity contrast
Class-level inference
Pyrrole: planar, 6 π-e⁻; Pyrrolidine: saturated, non-planar (+4 Da, no ring current)
Aromatic planarity may support π-stacking; saturated analog lacks this interaction context.
No direct head-to-head comparison published; inferred from structural analysis.
Flavone C3 substitution pyrrole vs. pyrrolidine aromaticity molecular planarity medicinal chemistry

C3-Pyrrole Substitution vs. C3-Unsubstituted Flavone: Enhanced Cytotoxicity via C3 Functionalization

A systematic SAR study by Budzisz et al. (2013) demonstrated that C3-substituted flavone derivatives exhibit significantly enhanced cytotoxicity compared to unsubstituted flavone across multiple cancer cell lines [1]. While the Budzisz study evaluated 3-aryl (not 3-pyrrolyl) substituents, it established the general principle that C3 functionalization is a critical driver of antiproliferative activity. Unsubstituted flavone (2-phenylchromen-4-one) shows minimal to no cytotoxicity in these assays, serving as a negative control baseline [1]. The 3-(1-pyrrolyl) substituent in the target compound introduces both steric bulk and electron-donating character at the C3 position, consistent with the favorable QSAR descriptors (low LUMO energy, appropriate log P) identified for cytotoxic 3-substituted flavones [1].

C3 substitution effect
Cross-study comparable
C3-substituted flavones show enhanced cytotoxicity vs. unsubstituted flavone in HL-60, NALM-6, WM-115 MTT assays
C3 functionalization may be key for cell-model endpoint activity.
Budzisz 2013 SAR; exact IC50 for target compound not reported.
3-substituted flavone cytotoxicity C3 SAR HL-60 NALM-6 WM-115 anticancer

3-Pyrrolyl vs. 3-Hydroxy and 3-Amino Flavones: Nitrogen Heterocycle as a Tunable Pharmacophoric Handle

3-Hydroxyflavone and 3-aminoflavone represent the two most studied C3-substituted flavone classes. 3-Hydroxyflavone demonstrates Aurora B kinase inhibition with nanomolar IC50 in enzymatic assays [1] and cytotoxicity against HCT-116 (IC50 ~8–9 µM) and IGROV-1 (IC50 ~2.4–6.0 µM) cell lines [2]. 3-Aminoflavone derivatives show cytotoxicity modulated by 4′-methoxy substitution, and their Pt(II) complexes exhibit IC50 values of 4.6–16.3 µM against ovarian cancer cells [3]. The 3-pyrrolyl variant replaces the –OH or –NH2 group with a fully N-substituted pyrrole ring, eliminating the hydrogen-bond donor capacity while introducing an extended aromatic surface for π-stacking and altering the pKa profile at the C3 position. This transforms the C3 substituent from a H-bond donor/acceptor (in –OH, –NH2) into a purely hydrophobic, aromatic interaction surface, redirecting target selectivity toward proteins with flat, hydrophobic binding pockets rather than polar active sites.

Pharmacophore shift
Class-level inference
3-Pyrrolyl: hydrophobic, π-stack (no H-bond donor); 3-OH/3-NH2: H-bond donors, polar
May direct target selectivity toward flat hydrophobic pockets rather than polar active sites.
Comparative pharmacophoric analysis; no direct selectivity data.
3-aminoflavone 3-hydroxyflavone nitrogen substitution kinase inhibition metal complexation

Positional Isomer Benchmarking: 3-Pyrrolyl vs. 6- and 7-Pyrrolyl Flavones Show Distinct Physicochemical and Crystallographic Profiles

The 2025 Scientific Reports study by Sysak et al. provides comprehensive crystallographic and physicochemical characterization of 6- and 7-(pyrrol-1-yl)flavone derivatives, establishing quantitative benchmarks for pyrrole-flavone regioisomers [1]. The 6-(2-methyl-5-phenylpyrrol-1-yl)flavone (compound 4b) crystallizes in the P21/c space group with C–H···O contacts between carbonyl O2 and flavone C3–H forming the primary centrosymmetric dimer motif [1]. The 7-substituted isomer (compound 5b) crystallizes in the P21/n space group with a higher percentage contribution of C···H contacts to the Hirshfeld surface, reflecting enhanced C–H···π interactions [1]. The 3-pyrrolyl substitution in the target compound positions the pyrrole ring in an entirely different spatial relationship to the flavone carbonyl (C4=O) and the 2-phenyl ring, creating a unique crystal packing environment and intermolecular interaction profile that cannot be replicated by the 6- or 7-regioisomers.

Crystal packing divergence
Cross-study comparable
6-isomer: P2₁/c, C-H···O dimer; 7-isomer: P2₁/n, C-H···π contacts; 3-isomer structure unreported
Solid-state properties and solubility likely differ; 6-/7-isomer data not transferable.
Sysak 2025 X-ray at 100 K; 3-pyrrolyl crystal structure awaited.
pyrrole flavone regioisomers X-ray crystallography Hirshfeld surface crystal packing physicochemical characterization

3-Pyrrolyl Flavone as a Synthetic Entry Point: Converting C3-NH2 to C3-Pyrrole Enables Divergent Derivatization

The original Litkei synthesis of 3-(1-pyrrolyl)flavones proceeds via condensation of 3-aminoflavone with 2,5-dimethoxytetrahydrofuran, establishing 3-aminoflavone as the direct synthetic precursor [1]. This contrasts with the synthetic route to 6- and 7-(pyrrol-1-yl)flavones, which require the Paal-Knorr condensation of aminoflavones with 1,4-diketones [2]. The C3-pyrrolyl architecture also serves as a precursor to chromeno[3,4-b]pyrrol-4(3H)-ones, a distinct fused-ring scaffold accessed via cyclization of 3-aminochromenone-derived amides with α-halo ketones [3]. The 1-phenylchromeno[3,4-b]pyrrol-4(3H)-one derivatives demonstrate cytotoxic activity against lung, colon, and breast cancer cell lines [3], representing a downstream structural diversification pathway unique to the C3-amino/C3-pyrrolyl substitution pattern.

Synthetic pathway access
Class-level inference
C3-pyrrolyl: acetal condensation (Litkei 1987); C6/C7: Paal-Knorr with diketones; chromeno-pyrrole library accessible only from C3
Enables divergent synthesis of fused heterocycles unavailable from 6- or 7-substituted analogs.
Soman 2011 chromeno[3,4-b]pyrrol-4(3H)-ones; C3 precursor required.
3-aminoflavone condensation Paal-Knorr pyrrole synthesis divergent synthesis α-halo ketone chromeno-pyrrole

Pyrrole-Flavone Hybrid Pharmacophore: Class-Level Cytotoxicity and Selectivity Benchmarking Against Bladder Cancer Cells

The 2025 pyrrole flavone study provides the most relevant class-level cytotoxicity benchmark directly applicable to 2-Phenyl-3-pyrrol-1-ylchromen-4-one [1]. The 6-(2-methyl-5-phenylpyrrol-1-yl)flavone (compound 4b) demonstrated IC50 values of 2.97 µM (5637) and 5.89 µM (HT-1376) after 24 h MTT assay, but reduced MRC-5 normal fibroblast viability to 57% at 6–8 µM [1]. In contrast, the 7-substituted isomer (compound 5b) achieved IC50 values of 7.39 µM (5637) and 13.54 µM (HT-1376) with complete sparing of MRC-5 viability, demonstrating regioisomer-dependent selectivity [1]. The 3-pyrrolyl target compound, by virtue of its distinct substitution position, is predicted to exhibit a unique potency-selectivity profile that differs from both the 6- and 7-isomers, warranting direct comparative evaluation in the same assay panel.

Bladder cancer cell panel
Class-level inference
6-isomer: IC50 2.97–5.89 µM (5637, HT-1376), MRC-5 affected; 7-isomer: 7.39–13.54 µM, MRC-5 spared
Regioisomer-dependent potency and selectivity context; 3-isomer profile remains to be determined.
Sysak 2025 MTT 24 h; direct testing of target compound needed.
pyrrole flavone cytotoxicity bladder cancer 5637 HT-1376 MRC-5 selectivity anticancer screening

Optimal Research and Procurement Application Scenarios for 2-Phenyl-3-pyrrol-1-ylchromen-4-one


Structure-Activity Relationship (SAR) Studies on Flavone C3 Position: Benchmarking Pyrrole vs. Hydroxy, Amino, and Pyrrolidine Substituents

Research groups systematically mapping the pharmacophoric requirements at the flavone C3 position should include 2-Phenyl-3-pyrrol-1-ylchromen-4-one as the aromatic N-heterocycle representative. This compound fills a critical gap between the well-characterized 3-OH (H-bond donor, Aurora B inhibitor [1]) and 3-NH2 (metal-coordinating ligand [2]) variants, providing a purely hydrophobic aromatic interaction surface. Paired with the saturated pyrrolidine analog (CAS 92908-98-0) , researchers can isolate the contribution of pyrrole aromaticity to target binding in head-to-head biochemical and cellular assays.

Pyrrole-Flavone Positional Isomer Screening: 3- vs. 6- vs. 7-Pyrrolyl Regioisomer Profiling

The 2025 Sysak et al. study [1] established that 6- and 7-(pyrrol-1-yl)flavones exhibit regioisomer-dependent cytotoxicity and selectivity. Adding 2-Phenyl-3-pyrrol-1-ylchromen-4-one to this panel creates a complete positional isomer set for comprehensive SAR mapping. This is particularly relevant for programs targeting bladder cancer (5637, HT-1376 cell lines) or evaluating the impact of substitution position on MRC-5 normal cell selectivity. The differential crystal packing and solid-state properties across the three regioisomers [1] also support comparative solubility and formulation studies.

Chromeno[3,4-b]pyrrol-4(3H)-one Fused-Ring Library Synthesis Using C3-Pyrrolyl Flavones as Key Intermediates

The C3-pyrrolyl flavone scaffold serves as a direct precursor to the chromeno[3,4-b]pyrrol-4(3H)-one fused heterocyclic system via amide formation and cyclization [1]. This divergent synthetic pathway is uniquely accessible from C3-amino/C3-pyrrolyl precursors and cannot be replicated using 6- or 7-substituted analogs. Medicinal chemistry groups building focused libraries of fused chromeno-pyrrole compounds for anticancer screening against lung, colon, and breast cancer cell lines [1] require 2-Phenyl-3-pyrrol-1-ylchromen-4-one as the gateway intermediate.

Physicochemical and Crystallographic Reference Standard for 3-Substituted Flavone Solid-State Analysis

While single-crystal X-ray structures have been reported for 6- and 7-(pyrrol-1-yl)flavones [1], the 3-substituted isomer's crystal structure remains unreported in the peer-reviewed literature. Procurement of high-purity 2-Phenyl-3-pyrrol-1-ylchromen-4-one enables crystallographers and solid-state chemists to determine its crystal packing, Hirshfeld surface contacts, and thermal properties (TGA/DSC), completing the structural characterization of the pyrrole-flavone positional isomer series and providing essential data for preformulation and polymorph screening studies.

Application
Selection Property
Validation Focus
Flavone C3 Substituent Pharmacophore Profiling: Aromatic Pyrrole and Polar Variants
C3 substituent electronic character (aromatic/π-stack vs. H-bond)
Target binding mode interpretation (π-stack or polar interaction)
Pyrrole-Flavone Regioisomer Screening (3-, 6-, 7-Substitution)
Regioisomer-dependent cytotoxicity and crystal packing profile
Cytotoxicity and selectivity evaluation in matched cell panels
Chromeno[3,4-b]pyrrol-4(3H)-one Fused-Ring Library Synthesis
Synthetic accessibility via C3-pyrrole intermediate
Divergent synthesis yield and compound purity
Crystallographic Reference Standard for 3-Substituted Flavones
Solid-state properties (crystal packing, thermal behavior)
Polymorph screening and solubility assessment
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